molecular formula C58H112N6O25S B12045229 Biotin-dPEG(R)23-azide

Biotin-dPEG(R)23-azide

Cat. No.: B12045229
M. Wt: 1325.6 g/mol
InChI Key: BXCVJZZLKSMPOQ-UHFFFAOYSA-N
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Description

Biotin-dPEG®23-azide is a compound that combines biotin, a vitamin essential for various metabolic processes, with a discrete polyethylene glycol (dPEG) spacer and an azide functional group. This compound is particularly useful in bioconjugation and labeling applications due to its water solubility and ability to undergo click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-dPEG®23-azide typically involves the conjugation of biotin with a dPEG spacer, followed by the introduction of an azide group. The process begins with the activation of biotin, which is then reacted with a dPEG spacer under controlled conditions.

Industrial Production Methods

Industrial production of Biotin-dPEG®23-azide follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and the final product is purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Biotin-dPEG®23-azide primarily undergoes click chemistry reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are biotinylated molecules, which can be used for various labeling and detection applications. The dPEG spacer ensures that the biotin moiety is optimally positioned for binding to avidin or streptavidin .

Scientific Research Applications

Biotin-dPEG®23-azide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Biotin-dPEG®23-azide involves the formation of a stable triazole linkage through click chemistry reactions. This linkage allows for the precise attachment of biotin to target molecules, facilitating their detection and analysis. The dPEG spacer ensures that the biotin moiety is accessible for binding to avidin or streptavidin, enhancing the efficiency of biotinylation .

Comparison with Similar Compounds

Similar Compounds

  • Biotin-dPEG®11-azide
  • Biotin-dPEG®24-TFP ester
  • Biotin-PEG4-alkyne

Uniqueness

Biotin-dPEG®23-azide is unique due to its specific dPEG spacer length, which provides optimal spacing for biotinylation. This feature enhances the binding efficiency of biotin to avidin or streptavidin, making it superior to other biotinylation reagents with shorter or longer spacers .

Biological Activity

Biotin-dPEG(R)23-azide is a specialized biotinylation reagent that incorporates a discrete polyethylene glycol (dPEG) chain and an azide functional group, enabling versatile applications in biochemical research and diagnostics. This compound is particularly significant for its role in bioconjugation and the development of biotinylated constructs through click chemistry.

This compound has a molecular weight of approximately 1,200 Da and consists of a long, water-soluble dPEG chain (73 atoms) that facilitates the conjugation of biotin to various biomolecules. The azide group allows for efficient coupling reactions via:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
  • Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC)
  • Strain-promoted azide-alkyne cycloaddition (SPAAC)

These methods allow researchers to create stable biotinylated products without the need for extensive purification processes associated with variable PEG lengths .

Biological Applications

This compound is utilized in several biological contexts, including:

  • Site-Specific Biotinylation : By engineering proteins or peptides to include alkyne side chains, researchers can achieve predictable and reproducible biotinylation at specific sites. This specificity enhances the functionality of bioconjugates in assays and therapeutic applications.
  • Biosensors : The compound can be used to develop biosensors that detect specific biomolecules through the high-affinity interaction between biotin and avidin or streptavidin. This interaction is pivotal in various assay formats, including ELISA and pull-down assays .
  • Protein Engineering : this compound enables the incorporation of non-natural amino acids into proteins, facilitating the study of protein interactions and functions through advanced techniques like surface plasmon resonance (SPR) and atomic force microscopy (AFM) .

Study on Biotin-Streptavidin Interactions

A notable study published in Langmuir demonstrated the use of this compound to construct a Y-shaped bivalent bis-biotin structure. This structure was employed to probe the interactions between biotin and streptavidin using AFM and SPR, illustrating how this compound can facilitate detailed studies of molecular interactions relevant to cellular functions .

Gene Regulation Studies

Research has indicated that biotin plays a crucial role in regulating gene expression, with implications for over 2,000 genes in human cells. While this compound itself does not directly regulate genes, its ability to biotinylate proteins involved in these pathways can enhance our understanding of biotin's broader biological roles .

Comparative Analysis of Biotinylation Reagents

FeatureThis compoundTraditional NHS-BiotinMaleimide-Biotin
SolubilityWater-solublePoorly solubleWater-soluble
Reaction TypeClick chemistryAmine-reactiveSulfhydryl-reactive
SpecificityHighModerateHigh
Conjugation PredictabilityHighVariableVariable

Properties

Molecular Formula

C58H112N6O25S

Molecular Weight

1325.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C58H112N6O25S/c59-64-61-6-8-68-10-12-70-14-16-72-18-20-74-22-24-76-26-28-78-30-32-80-34-36-82-38-40-84-42-44-86-46-48-88-50-52-89-51-49-87-47-45-85-43-41-83-39-37-81-35-33-79-31-29-77-27-25-75-23-21-73-19-17-71-15-13-69-11-9-67-7-5-60-56(65)4-2-1-3-55-57-54(53-90-55)62-58(66)63-57/h54-55,57H,1-53H2,(H,60,65)(H2,62,63,66)

InChI Key

BXCVJZZLKSMPOQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Origin of Product

United States

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